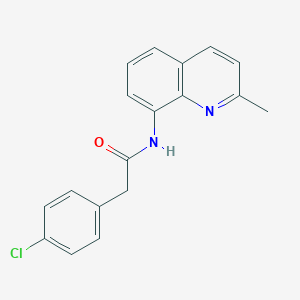![molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404 and has been studied for its anti-tumor and anti-viral properties.
Mécanisme D'action
DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which attack and destroy tumor cells. DMXAA also inhibits the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. This disrupts the blood supply to the tumor, resulting in the death of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α, IFN-γ, and IL-6, which play a key role in the immune response. DMXAA also inhibits the production of angiogenic factors such as VEGF, which are involved in the growth of new blood vessels. This disrupts the blood supply to the tumor and results in the death of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been found to be effective against a wide range of tumors. It has also been shown to have a low toxicity profile and does not appear to cause significant side effects. However, one limitation of DMXAA is that it has poor solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its solubility and bioavailability. Another area of interest is the investigation of the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of DMXAA and to identify potential biomarkers that can be used to predict response to treatment.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-6-methylphenol. This intermediate is then reacted with 2-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)pyridine to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been studied extensively for its anti-tumor properties. It has been found to inhibit the growth of various types of tumors, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and disrupting the blood supply to the tumor. This results in the death of tumor cells and the inhibition of tumor growth.
Propriétés
Formule moléculaire |
C23H21N3O3 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
Clé InChI |
HXIWFPVFMDPEQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B244152.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)
![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![N-acetyl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244163.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)